molecular formula C10H11FN2O5S B2720455 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid CAS No. 1396962-91-6

3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid

Cat. No. B2720455
CAS RN: 1396962-91-6
M. Wt: 290.27
InChI Key: ZOGWFTFUKWIUPV-UHFFFAOYSA-N
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Description

“3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid” is a chemical compound with the CAS Number: 1396962-91-6 . Its molecular weight is 290.27 and its molecular formula is C10H11FN2O5S . The compound is also known by the IUPAC name N2- [ (2-fluorophenyl)sulfonyl]asparagine . It is typically stored as a powder .


Molecular Structure Analysis

The InChI code for “3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid” is 1S/C10H11FN2O5S/c11-6-3-1-2-4-8 (6)19 (17,18)13-7 (10 (15)16)5-9 (12)14/h1-4,7,13H,5H2, (H2,12,14) (H,15,16) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Donor-Acceptor Fluorophores for Organic Synthesis

Sulfonamide-based donor-acceptor fluorophores have been identified as efficient, metal-free photoredox catalysts for organic synthesis. Such compounds are utilized in C(sp3)–C(sp2) cross-coupling reactions, demonstrating the utility of sulfonamide derivatives in facilitating visible-light-promoted organic transformations, which is crucial for the development of greener synthetic methodologies (Jian Luo & Jian Zhang, 2016).

Photolysis and Photoaffinity Reagents

Sulfonamide compounds have been applied as photoaffinity reagents, which play a significant role in the study of biological systems by allowing the identification of molecular interactions through photolysis. These compounds, through their synthesis and subsequent photolytic conversion, have demonstrated the ability to form singlet nitrenes, essential for the study of protein-ligand interactions and the mapping of drug targets (K. Chehade & H. Spielmann, 2000).

Antitumor Activity

Research on sulfonamide derivatives has led to the discovery of compounds with potent antitumor properties. Specifically, sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard have been synthesized, showing significant antitumor activity and low toxicity. This highlights the potential of sulfonamide-based compounds in the development of new cancer therapies (Z. Huang, Z. Lin, & J. Huang, 2001).

Fluorinated Surfactants and Environmental Relevance

The synthesis and environmental impact of fluorinated surfactants, including sulfonamides, have been a topic of interest. These compounds, due to their persistent nature, have raised concerns regarding their environmental and health effects. The review of synthetic approaches for such compounds provides essential insights into their production and potential impact, informing future research on mitigating their environmental presence (H. Lehmler, 2005).

properties

IUPAC Name

4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O5S/c11-6-3-1-2-4-8(6)19(17,18)13-7(10(15)16)5-9(12)14/h1-4,7,13H,5H2,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGWFTFUKWIUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid

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